N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide
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Overview
Description
N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions . The methoxyphenyl group is introduced through a sulfonylation reaction, where a methoxyphenyl sulfonyl chloride reacts with the pyrrolidine derivative . The final step involves the formation of the oxalamide moiety, which is achieved by reacting the intermediate with oxalyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Sulfonyl compounds: Molecules containing sulfonyl groups attached to different aromatic or aliphatic groups.
Oxalamide derivatives: Compounds with oxalamide moieties but varying side chains.
Uniqueness
N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties .
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-13(2)11-19-17(22)18(23)20-12-14-5-4-10-21(14)27(24,25)16-8-6-15(26-3)7-9-16/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDRAKZKULURQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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